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molecular formula C7H12O3 B8677445 2-Formyl-5,5-dimethyl-1,3-dioxane CAS No. 61856-42-6

2-Formyl-5,5-dimethyl-1,3-dioxane

Cat. No. B8677445
M. Wt: 144.17 g/mol
InChI Key: MOIRUADWXSWMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05162552

Procedure details

A solution of 288 g of n-butyraldehyde in 288 g of 2-formyl-5,5-dimethyl-1,3-dioxane is reacted as described in Example 3, and 285.6 g (72.1% of theory) of 4-neopentylglycol acetal of 2-ethylfumardialdehyde of boiling point 82°-84° C./1 mbar are obtained by fractional distillation, in addition to 128 g of 2-ethylhexenal as light ends.
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
288 g
Type
solvent
Reaction Step One
[Compound]
Name
4-neopentylglycol acetal
Quantity
285.6 g
Type
reactant
Reaction Step Two
Name
2-ethylhexenal

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4]>C(C1OCC(C)(C)CO1)=O>[CH2:3]([C:2](=[CH:1][CH2:2][CH2:3][CH3:4])[CH:1]=[O:5])[CH3:4]

Inputs

Step One
Name
Quantity
288 g
Type
reactant
Smiles
C(CCC)=O
Name
Quantity
288 g
Type
solvent
Smiles
C(=O)C1OCC(CO1)(C)C
Step Two
Name
4-neopentylglycol acetal
Quantity
285.6 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
2-ethylhexenal
Type
product
Smiles
C(C)C(C=O)=CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 128 g
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05162552

Procedure details

A solution of 288 g of n-butyraldehyde in 288 g of 2-formyl-5,5-dimethyl-1,3-dioxane is reacted as described in Example 3, and 285.6 g (72.1% of theory) of 4-neopentylglycol acetal of 2-ethylfumardialdehyde of boiling point 82°-84° C./1 mbar are obtained by fractional distillation, in addition to 128 g of 2-ethylhexenal as light ends.
Quantity
288 g
Type
reactant
Reaction Step One
Quantity
288 g
Type
solvent
Reaction Step One
[Compound]
Name
4-neopentylglycol acetal
Quantity
285.6 g
Type
reactant
Reaction Step Two
Name
2-ethylhexenal

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4]>C(C1OCC(C)(C)CO1)=O>[CH2:3]([C:2](=[CH:1][CH2:2][CH2:3][CH3:4])[CH:1]=[O:5])[CH3:4]

Inputs

Step One
Name
Quantity
288 g
Type
reactant
Smiles
C(CCC)=O
Name
Quantity
288 g
Type
solvent
Smiles
C(=O)C1OCC(CO1)(C)C
Step Two
Name
4-neopentylglycol acetal
Quantity
285.6 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
2-ethylhexenal
Type
product
Smiles
C(C)C(C=O)=CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 128 g
YIELD: CALCULATEDPERCENTYIELD 50.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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